molecular formula C11H16N2OS B12097159 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride

Katalognummer: B12097159
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: LDXBSFSGHLQVDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride is a chemical compound with a molecular formula of C12H18ClN2OS. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group, a thiophen-2-ylmethyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For example, the carboxylic acid can be activated using an anhydride, acyl imidazole, or acyl halide, followed by reaction with the amine to form the desired amide .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
  • 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide

Comparison: Compared to its cyclohexane analogs, 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride features a cyclopentane ring, which may impart different steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall performance in various applications .

Eigenschaften

Molekularformel

C11H16N2OS

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H16N2OS/c12-11(5-1-2-6-11)10(14)13-8-9-4-3-7-15-9/h3-4,7H,1-2,5-6,8,12H2,(H,13,14)

InChI-Schlüssel

LDXBSFSGHLQVDL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)NCC2=CC=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.